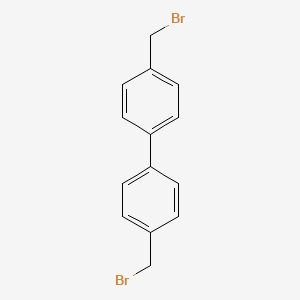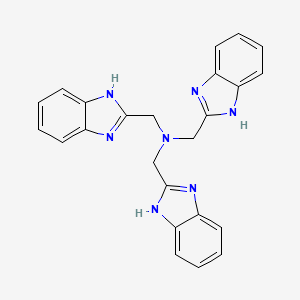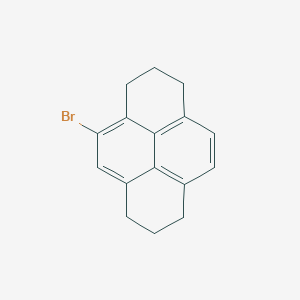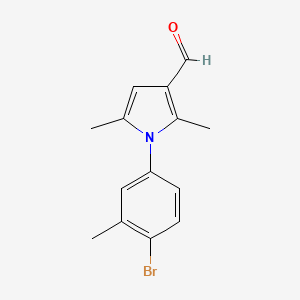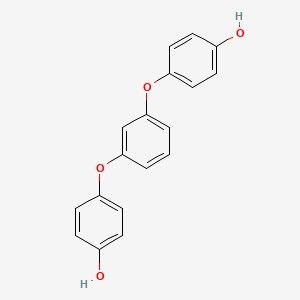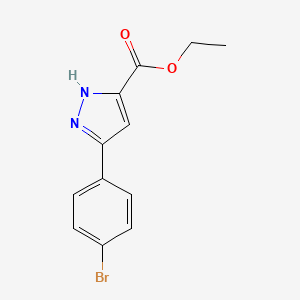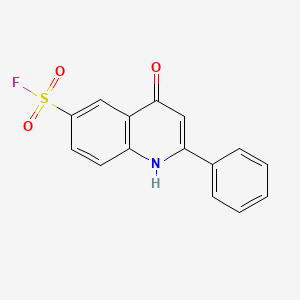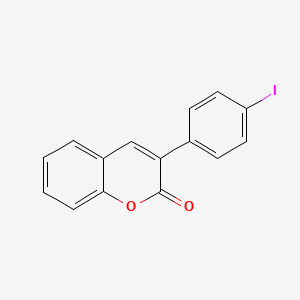
N-Pyridin-3-ylmethyl-phthalamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pyridin-3-ylmethyl-phthalamic acid is a compound that can be associated with the broader class of phthalimide derivatives, which are of interest due to their wide range of applications in organic synthesis and potential biological activities. The papers provided do not directly discuss this compound but offer insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of phthalimide derivatives is well-documented in the literature. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides is described, using 2-picolylamine as a directing group and benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, yielding various derivatives in moderate to excellent yields . Although this does not directly pertain to this compound, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and crystal chemistry of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, have been characterized using single-crystal X-ray diffraction and molecular orbital calculations . These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, which influence the molecular conformation and packing in the crystal lattice. These findings are relevant as they provide a foundation for understanding the structural aspects of similar compounds like this compound.
Chemical Reactions Analysis
The chemical reactivity of phthalimide derivatives is highlighted in various reactions. For example, metal–organic frameworks (MOFs) with pyridyl-based isophthalic acid have been synthesized and shown to catalyze peroxidative oxidation of alcohols and the Henry reaction . Although these reactions do not directly involve this compound, they demonstrate the potential catalytic applications of phthalimide-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic polyamides and polyimides based on phthalimidine derivatives have been studied, revealing that these materials exhibit high thermal stability and are soluble in various polar solvents . These properties are significant for the application of such compounds in high-performance materials. While the properties of this compound are not explicitly discussed, the properties of structurally related compounds provide a useful comparison.
科学的研究の応用
Synthesis and Catalysis :
- A study by Fu, Ying, & Wu (2019) describes a cobalt-catalyzed carbonylative synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, highlighting the compound's role in the development of phthalimide motifs.
- Another research by Karmakar et al. (2016) explores the use of a pyridyl-based isophthalic acid derivative in metal-organic frameworks (MOFs) for catalyzing peroxidative oxidation of alcohols and the Henry Reaction.
Material Science and Polymer Chemistry :
- Research conducted by Park, Farris, & Kantor (2004) focuses on the use of a related compound in creating fire-safe polymers, emphasizing the compound's significance in enhancing safety features of materials.
- In a study by Yang & Lin (1995), derivatives of phthalimidine, similar to N-Pyridin-3-ylmethyl-phthalamic acid, were used to synthesize various polyamides and polyimides, demonstrating its utility in polymer chemistry.
Luminescence and Sensing Applications :
- A study by Zhao et al. (2015) reports on the luminescent properties of zinc(II) coordination polymers constructed from isophthalic acid and bis(pyridyl) ligands, showcasing the potential of such compounds in luminescence-based applications.
- The research by Pham et al. (2020) discusses a sensor developed from a derivative of isophthalamic acid for the detection of cadmium ions, illustrating the compound's role in environmental monitoring.
Crystallography and Molecular Structure Analysis :
- A paper by Artheswari, Maheshwaran, & Gautham (2019) examines the crystal structure of an N-(pyridin-2-ylmethyl)benzamide derivative, contributing to our understanding of molecular structures and interactions.
Electrochemical and Energy Applications :
- Niu et al. (2017) describe the use of a pyridyl isophthalic acid derivative in the synthesis of mesoporous MnO/C-N nanostructures for lithium-ion battery anodes, highlighting its potential in energy storage technology (Niu et al., 2017).
作用機序
Target of Action
N-Pyridin-3-ylmethyl-phthalamic acid is a type of phthalate, which are known to be endocrine-disrupting chemicals . The primary targets of phthalates within the nervous system include the development and function of the limbic system, basal ganglia, and cerebral cortex .
Mode of Action
Phthalates can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Pharmacokinetics
Its molecular formula is c14h12n2o3, and its molecular weight is 25626 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Phthalates can induce neurological disorders . There is evidence of associations between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSHBZADBQZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

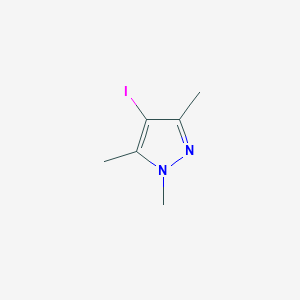
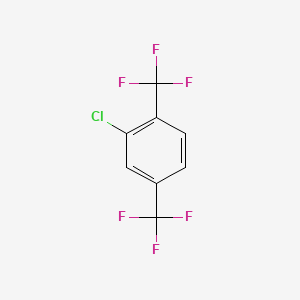


![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)
